2-Methyloxazole-5-carboxamide
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Overview
Description
2-Methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-oxazoline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
2-Methyloxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Methyloxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-5-carboxamide: Similar in structure but contains a sulfur atom instead of oxygen.
2-Methylisoxazole-5-carboxamide: Similar but with a different arrangement of atoms in the ring.
Uniqueness
2-Methyloxazole-5-carboxamide is unique due to its specific electronic and steric properties, which influence its reactivity and interactions. Its oxazole ring structure provides distinct advantages in terms of stability and functionalization compared to similar compounds .
Properties
CAS No. |
856788-30-2 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8) |
InChI Key |
XEFYPTQOROORRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)N |
Origin of Product |
United States |
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